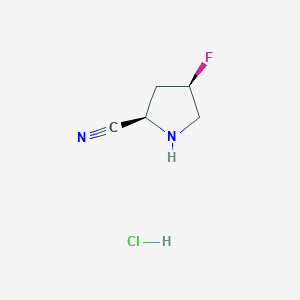-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750991.png)
[(4-methoxyphenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenyl group with a pyrazolylmethylamine moiety, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves a multi-step process. One common route includes the alkylation of 4-methoxybenzyl chloride with 1-(propan-2-yl)-1H-pyrazole-5-carboxaldehyde, followed by reductive amination. The reaction conditions often require the use of a base such as potassium carbonate and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, or hydroxylated analogs.
Scientific Research Applications
(4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- **(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine
- **(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
(4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C15H21N3O/c1-12(2)18-14(8-9-17-18)11-16-10-13-4-6-15(19-3)7-5-13/h4-9,12,16H,10-11H2,1-3H3 |
InChI Key |
XIRVYIBAZQBULX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


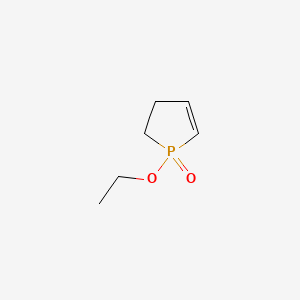
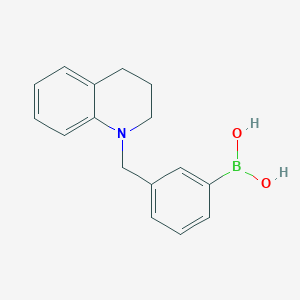
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11750926.png)
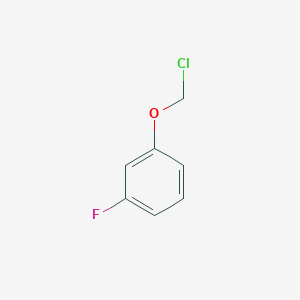
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750944.png)
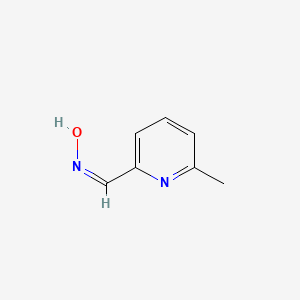
![[(1R)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride](/img/structure/B11750946.png)
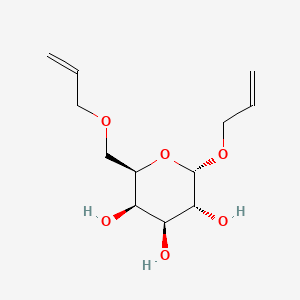
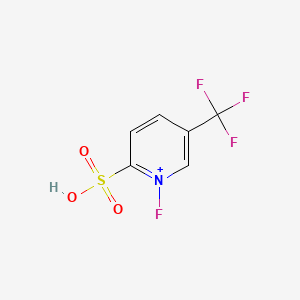
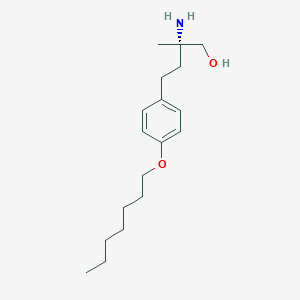
![(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B11750967.png)
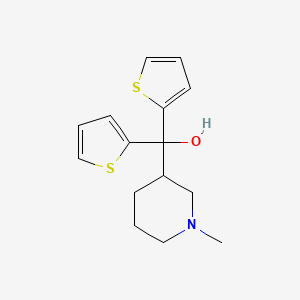
![1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11750993.png)
